Cas no 2011069-18-2 (1-(pentan-3-yl)azetidin-2-ylmethanamine)

1-(pentan-3-yl)azetidin-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(pentan-3-yl)azetidin-2-ylmethanamine
- [1-(pentan-3-yl)azetidin-2-yl]methanamine
- EN300-1281995
- 2011069-18-2
-
- Inchi: 1S/C9H20N2/c1-3-8(4-2)11-6-5-9(11)7-10/h8-9H,3-7,10H2,1-2H3
- InChI Key: RNLCOOXAODUAGB-UHFFFAOYSA-N
- SMILES: N1(C(CC)CC)CCC1CN
Computed Properties
- Exact Mass: 156.162648646g/mol
- Monoisotopic Mass: 156.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 1.4
1-(pentan-3-yl)azetidin-2-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281995-5000mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1281995-1000mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1281995-10000mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1281995-1.0g |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1281995-50mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1281995-100mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1281995-250mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1281995-2500mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1281995-500mg |
[1-(pentan-3-yl)azetidin-2-yl]methanamine |
2011069-18-2 | 500mg |
$809.0 | 2023-10-01 |
1-(pentan-3-yl)azetidin-2-ylmethanamine Related Literature
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on 1-(pentan-3-yl)azetidin-2-ylmethanamine
Professional Introduction to 1-(pentan-3-yl)azetidin-2-ylmethanamine (CAS No. 2011069-18-2)
1-(pentan-3-yl)azetidin-2-ylmethanamine, a compound with the CAS number 2011069-18-2, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of 1-(pentan-3-yl)azetidin-2-ylmethanamine consists of a pentan-3-yl side chain attached to an azetidine ring, which is further linked to a methanamine group. This configuration suggests a high degree of versatility, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
The compound's significance is further underscored by its potential role in the development of novel therapeutic agents. Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Azetidine derivatives, in particular, have shown promise as scaffolds for various bioactive molecules. The presence of the pentan-3-yl group in 1-(pentan-3-yl)azetidin-2-ylmethanamine adds an additional layer of complexity, which could be exploited to modulate the compound's pharmacokinetic and pharmacodynamic properties.
In the context of current research, 1-(pentan-3-yl)azetidin-2-ylmethanamine has been studied for its potential applications in the treatment of various diseases. For instance, studies have suggested that azetidine derivatives may exhibit antimicrobial and anti-inflammatory properties. The unique structural features of this compound could enable it to interact with biological targets in a manner that is distinct from existing drugs, thereby offering new therapeutic avenues. Additionally, the compound's solubility and metabolic stability are critical factors that need to be evaluated to determine its feasibility as a drug candidate.
The synthesis of 1-(pentan-3-yl)azetidin-2-ylmethanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance the efficiency of the synthesis process. These techniques not only improve the overall yield but also allow for the introduction of functional groups that can enhance the biological activity of the compound.
One of the key challenges in working with 1-(pentan-3-yl)azetidin-2-ylmethanamine is its potential reactivity due to the presence of multiple functional groups. Careful consideration must be given to reaction conditions to prevent unwanted side reactions that could compromise the integrity of the compound. Additionally, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for characterizing the compound and confirming its structural identity.
The pharmacological evaluation of 1-(pentan-3-ylylazetidin-2-ylmethanamine has revealed several promising properties. In vitro studies have demonstrated that this compound can interact with specific biological targets, suggesting potential therapeutic effects. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, which could make it useful in treating conditions such as arthritis or inflammatory bowel disease. Furthermore, preliminary animal studies have indicated that the compound may exhibit neuroprotective properties, opening up possibilities for its use in neurodegenerative disorders.
As research continues to evolve, new methodologies for drug discovery are being developed that leverage computational chemistry and artificial intelligence. These tools can help identify novel compounds like 1-(pentan-ylylazetidin-ylmeth-anamine) that may have therapeutic potential but would be difficult to discover through traditional experimental approaches alone. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify promising candidates more efficiently.
The future prospects for 1-(pentan-ylylazetidin-ylmeth-anamine are exciting and multifaceted. Ongoing studies aim to further elucidate its mechanism of action and explore its potential applications in various therapeutic areas. As our understanding of biological systems continues to grow, it is likely that compounds like this will play an increasingly important role in medicine. The development of new synthetic strategies and analytical techniques will also contribute to our ability to study these compounds more effectively.
In conclusion, 1-(pentan-ylylazetidin-ylmeth-anamine (CAS No. 2011069-18-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of medicinal chemistry continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of healthcare.
2011069-18-2 (1-(pentan-3-yl)azetidin-2-ylmethanamine) Related Products
- 2648920-25-4((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-3-methylbutanoic acid)
- 937175-77-4(3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methyltricyclo[3.3.1.13,7]decane-1-carboxylic acid)
- 2503203-93-6(tert-butyl 3-amino-4H,6H,7H-thieno3,2-cpyran-2-carboxylate)
- 299950-42-8((5Z)-5-(2,4-dichlorophenyl)methylidene-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one)
- 1804414-85-4(2-(Chloromethyl)-5-cyano-3-(difluoromethyl)-4-methylpyridine)
- 2137602-93-6(2-Pyridinemethanol, 6-methyl-3-(3-thienyl)-)
- 51674-33-0(3-2-(methylamino)ethylphenol)
- 2172594-76-0(methyl 3-(4-hydroxy-1-methylpiperidin-4-yl)oxolane-3-carboxylate)
- 1514442-69-3(4-amino-1-(2-fluorophenyl)cyclohexane-1-carboxylic acid)
- 1396760-02-3(N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide)




